molecular formula C15H13IN4O2 B6132150 3-iodo-1-[(E)-1H-1,2,4-triazol-5-yliminomethyl]-6,7,8,9-tetrahydrodibenzofuran-2-ol

3-iodo-1-[(E)-1H-1,2,4-triazol-5-yliminomethyl]-6,7,8,9-tetrahydrodibenzofuran-2-ol

Cat. No.: B6132150
M. Wt: 408.19 g/mol
InChI Key: PRUHMAFUVIXAIC-UBKPWBPPSA-N
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Description

3-iodo-1-[(E)-1H-1,2,4-triazol-5-yliminomethyl]-6,7,8,9-tetrahydrodibenzofuran-2-ol is a complex organic compound that features a unique combination of functional groups, including an iodine atom, a triazole ring, and a dibenzofuran moiety

Properties

IUPAC Name

3-iodo-1-[(E)-1H-1,2,4-triazol-5-yliminomethyl]-6,7,8,9-tetrahydrodibenzofuran-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN4O2/c16-10-5-12-13(8-3-1-2-4-11(8)22-12)9(14(10)21)6-17-15-18-7-19-20-15/h5-7,21H,1-4H2,(H,18,19,20)/b17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUHMAFUVIXAIC-UBKPWBPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C(=C(C=C3O2)I)O)C=NC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(C(=C(C=C3O2)I)O)/C=N/C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-[(E)-1H-1,2,4-triazol-5-yliminomethyl]-6,7,8,9-tetrahydrodibenzofuran-2-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the iodination of a dibenzofuran derivative, followed by the introduction of the triazole ring through a cyclization reaction. The final step often involves the formation of the iminomethyl group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the triazole ring or the iminomethyl group, resulting in the formation of amines or other reduced derivatives.

    Substitution: The iodine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the iodine can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-iodo-1-[(E)-1H-1,2,4-triazol-5-yliminomethyl]-6,7,8,9-tetrahydrodibenzofuran-2-ol has several scientific research applications:

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored, particularly in the treatment of diseases where triazole-containing compounds have shown efficacy.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 3-iodo-1-[(E)-1H-1,2,4-triazol-5-yliminomethyl]-6,7,8,9-tetrahydrodibenzofuran-2-ol involves its interaction with molecular targets in biological systems. The triazole ring is known to bind to specific enzymes or receptors, inhibiting their activity. The iodine atom can also participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing imidazole rings share some structural similarities with triazole-containing compounds and exhibit similar biological activities.

    Benzofuran Derivatives: These compounds have a similar core structure and are used in various applications, including medicinal chemistry and materials science.

    Iodo-Substituted Compounds: Compounds with iodine atoms often exhibit unique reactivity and are used in organic synthesis and medicinal chemistry.

Uniqueness

The uniqueness of 3-iodo-1-[(E)-1H-1,2,4-triazol-5-yliminomethyl]-6,7,8,9-tetrahydrodibenzofuran-2-ol lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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